4-methoxy-1-(pyridin-3-yl)butan-1-one
Description
4-Methoxy-1-(pyridin-3-yl)butan-1-one is a chemical compound characterized by a pyridine ring substituted with a methoxy group and a butanone moiety
Properties
CAS No. |
127686-50-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-methoxy-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-13-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3 |
InChI Key |
OSMVQPZBXMOVLI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of pyridine with methoxybutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable pyridine derivative with a methoxybutanone derivative under basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-(pyridin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxy-1-(pyridin-3-yl)butanoic acid.
Reduction: 4-Methoxy-1-(pyridin-3-yl)butanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-1-(pyridin-3-yl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-1-(pyridin-3-yl)butan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
4-Methoxy-1-(pyridin-3-yl)butan-1-one is similar to other pyridine derivatives, such as 2-methoxy-1-(pyridin-3-yl)ethanone and 3-methoxy-1-(pyridin-3-yl)propan-1-one its unique structural features, such as the presence of the butanone group, distinguish it from these compounds
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Biological Activity
4-Methoxy-1-(pyridin-3-yl)butan-1-one is an organic compound notable for its unique structure, characterized by a methoxy group and a pyridine moiety attached to a butanone backbone. This structural arrangement enhances its biological activity, making it a significant subject of interest in medicinal chemistry and pharmacological research. The compound has been studied for its potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer therapies.
Research indicates that this compound may function as an enzyme inhibitor and receptor ligand , influencing critical signaling pathways related to cellular proliferation and differentiation. The pyridine component is particularly known for its interactions with biological targets, which may lead to significant therapeutic effects, particularly in cancer biology .
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For instance, it has shown promise in inhibiting the growth of various cancer cell lines. The following table summarizes some key findings regarding its activity against specific cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induces apoptosis |
| A549 | 15.2 | Inhibits cell proliferation |
| NCI-H460 | 12.8 | Modulates apoptotic pathways |
These results suggest that the compound could serve as a lead candidate for further development in cancer therapies.
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has also been documented. For example, it has been identified as an inhibitor of specific kinases involved in tumor growth regulation. A study found that this compound inhibited the activity of protein kinase B (AKT), which plays a crucial role in cell survival and growth .
Case Studies
A notable case study involved the testing of this compound in combination with other chemotherapeutic agents. The combination therapy exhibited enhanced efficacy compared to single-agent treatments, indicating a potential synergistic effect that could be exploited in clinical settings.
In another study focusing on its anti-inflammatory properties, the compound was shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
